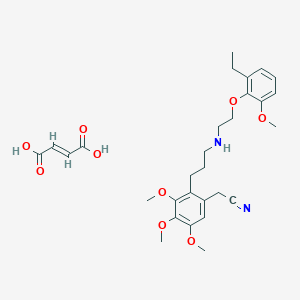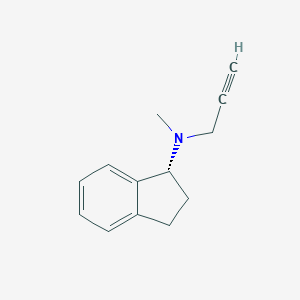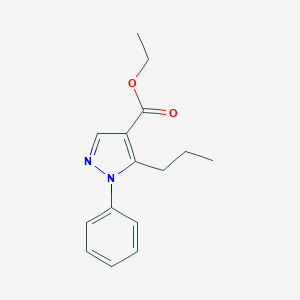
ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate derivatives typically involves the three-component one-pot condensation reaction. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, is synthesized from ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine, using ethanol as the solvent. The product's structure is confirmed through elemental analysis, Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies (Viveka et al., 2016).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a primary tool for analyzing the molecular structure of pyrazole derivatives. It reveals that these compounds typically crystallize in the monoclinic system with significant intermolecular interactions, such as C-H···O and C-H···π interactions, which contribute to the stabilization of the structure (Viveka et al., 2016).
Chemical Reactions and Properties
The reactivity of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate derivatives towards various chemical reactions is significant for synthesizing a broad range of compounds. For example, derivatives have been synthesized by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, indicating the compound's versatility in forming different structures through substitution reactions (Achutha et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallization behavior, are crucial for understanding the compound's applications and handling. The crystallization in specific systems, such as monoclinic, and the detailed unit cell parameters provide insights into the compound's solid-state characteristics, which are essential for material science applications (Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups and stability under various conditions, are determined through a series of experiments, including NMR, IR, and mass spectral analysis. These analyses reveal the compound's potential interactions and compatibility with other chemical entities, which is vital for developing pharmaceuticals and agrochemicals (Achutha et al., 2017).
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Discovery
-
Agrochemistry
-
Coordination Chemistry and Organometallic Chemistry
-
Antimicrobial Activity
- A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- These newly synthesized compounds were screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Among the screened samples, some have showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
-
Synthesis of Isoxazole Derivatives
-
Pharmaceutical Applications
-
Antibacterial Activity
- A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- These newly synthesized compounds were screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Among the screened samples, some have showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
-
Green Synthesis
- Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- A special emphasis is placed on a thorough examination of response processes .
-
Herbicidal Activity
-
Pharmacological Functions
Propiedades
IUPAC Name |
ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGHYPEJSXVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380571 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
CAS RN |
116344-12-8 | |
| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



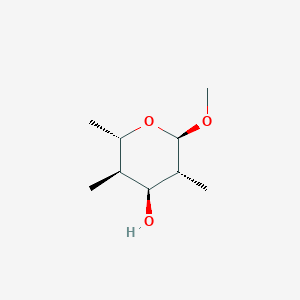
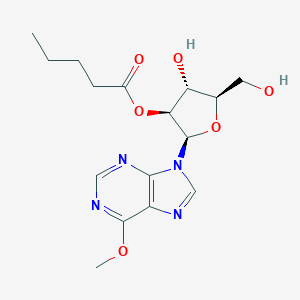


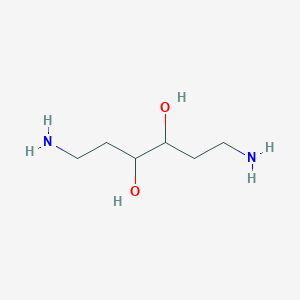

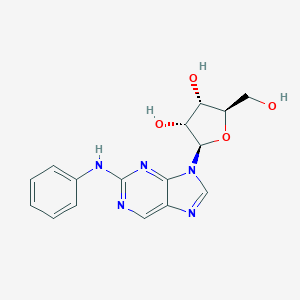
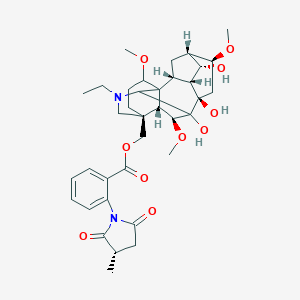
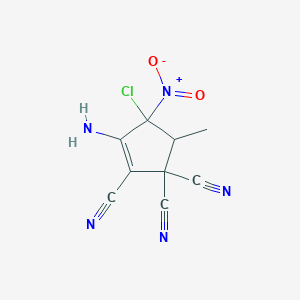
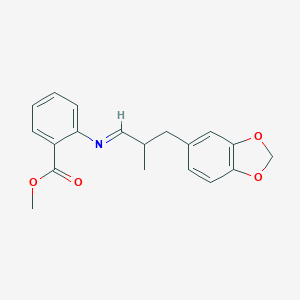
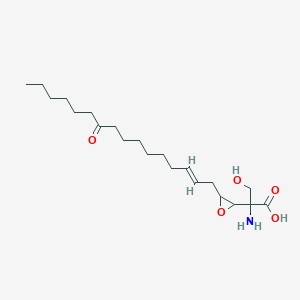
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)
